6-Bromo-5-phenyl-1,2,4-triazin-3-amine
Overview
Description
6-Bromo-5-phenyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-phenyl-1,2,4-triazin-3-amine typically involves the following steps:
Formation of 3-amino-1,2,4-triazine: This is achieved by reacting nitrosotriethylamine with ammonia to form aminotriethylamine, which is then reacted with trichlorotriazine to produce 3-amino-1,2,4-triazine.
Bromination: The 3-amino-1,2,4-triazine is then brominated using sodium bromide to yield 6-Bromo-3-amino-1,2,4-triazine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-phenyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be substituted with other electrophiles, such as phenyl isocyanates and benzoyl chlorides.
Nucleophilic Displacement: The amino group can participate in nucleophilic displacement reactions, forming new derivatives.
Coupling Reactions: The compound can undergo coupling reactions with boronic acids and terminal alkynes in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Sodium bromide, palladium catalysts, phenyl isocyanates, benzoyl chlorides, boronic acids, terminal alkynes.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring .
Scientific Research Applications
6-Bromo-5-phenyl-1,2,4-triazin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-5-phenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antifungal and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-5-phenyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its phenyl group at the 5-position and bromine at the 6-position make it a versatile compound for various applications .
Properties
IUPAC Name |
6-bromo-5-phenyl-1,2,4-triazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4/c10-8-7(12-9(11)14-13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDABPGYKVQWCNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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